2',6'-Dimethylformanilide
Overview
Description
2’,6’-Dimethylformanilide, also known as N-(2,6-xylyl)formamide, is a chemical compound with the molecular formula C9H11NO . It has a molecular weight of 149.2 .
Molecular Structure Analysis
The molecular structure of 2’,6’-Dimethylformanilide consists of a formamide group (NHCHO) attached to a 2,6-dimethylphenyl group . The InChI key for this compound is AJLHOOOTXXVJCZ-UHFFFAOYSA-N .Scientific Research Applications
Fumaric Acid Esters in Neuroprotection : Fumaric acid esters, including dimethylfumarate, have been found to have neuroprotective effects in neuroinflammation, particularly in multiple sclerosis. The mechanism involves the activation of the Nrf2 antioxidant pathway, offering a potential novel therapeutic approach (Linker et al., 2011).
Reactivity of p-Benzoquinonediimines with Lysine : A study on the reactivity of p-benzoquinonediimines, as model compounds for allergenic p-amino aromatic compounds, towards lysine, revealed the formation of specific formanilide derivatives. This research aids in understanding allergic contact dermatitis mechanisms (Eilstein et al., 2007).
Antitumor Activity of Pyrido[2,3-d]pyrimidine Derivatives : The synthesis and antitumor activity of certain pyrido[2,3-d]pyrimidine derivatives, involving dimethylformamide, were explored. These compounds showed potential as inhibitors of mammalian dihydrofolate reductase, with implications in cancer therapy (Grivsky et al., 1980).
Synthesis of Chromene Derivatives : The synthesis and characterization of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate were studied, highlighting the importance of chromene derivatives in pharmaceutical applications, including as anticancer drugs (Asheri et al., 2016).
Corrosion Inhibition by Spirocyclopropane Derivatives : Research on spirocyclopropane derivatives demonstrated their effectiveness as corrosion inhibitors, particularly for mild steel in acidic solutions. This study contributes to the development of environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Analytical Method for N,N-Dimethylformamide Evaluation : An analytical method using gas chromatography was developed for evaluating N,N-dimethylformamide in dosage forms. This is crucial for quality control in pharmaceutical product development (Olivier et al., 2007).
Reduction Mechanism of Polysulfides in Dimethylformamide : This study examined the reduction mechanism of polysulfides in dimethylformamide, providing insights into the chemical reactions and processes in this solvent system (Gaillard et al., 1997).
DNA Adducts Formation by 2,6-Dimethylaniline : Research on 2,6-Dimethylaniline, a compound structurally related to 2',6'-Dimethylformanilide, showed its ability to form DNA adducts, which is significant for understanding its potential carcinogenicity and environmental pollutant impact (Gonçalves et al., 2001).
properties
IUPAC Name |
N-(2,6-dimethylphenyl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-4-3-5-8(2)9(7)10-6-11/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLHOOOTXXVJCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501339473 | |
Record name | N-(2,6-Dimethylphenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501339473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',6'-Dimethylformanilide | |
CAS RN |
607-92-1 | |
Record name | 2',6'-Formoxylidide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403675 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2,6-Dimethylphenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501339473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',6'-DIMETHYLFORMANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VMK4UK5HA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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